molecular formula C8H5BrF5NO B1450678 3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline CAS No. 1804896-41-0

3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline

Cat. No. B1450678
M. Wt: 306.03 g/mol
InChI Key: ZSJUBJLQUKJEOP-UHFFFAOYSA-N
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Description

“3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline” is a chemical compound. However, there is limited information available about this specific compound12. It is structurally similar to “2-Bromo-5-(trifluoromethyl)aniline”, which has been used in the synthesis and biochemical evaluation of a series of inhibitors of the hepatitis C virus (HCV) NS3 protease3.



Synthesis Analysis

The synthesis of similar compounds, such as “3-bromo-5-trifluoromethylaniline”, has been described in the literature4. However, the specific synthesis process for “3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline” is not readily available in the public domain.



Molecular Structure Analysis

The molecular structure of “3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline” is not directly available. However, the structure of similar compounds like “3-Bromo-5-(trifluoromethyl)aniline” can be found5.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline”. However, “2-Bromo-5-(trifluoromethyl)aniline” has been used in the synthesis of inhibitors of the hepatitis C virus (HCV) NS3 protease3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline” are not directly available. However, a similar compound, “3-Bromo-5-(difluoromethoxy)-2-(trifluoromethyl)benzaldehyde”, has a predicted boiling point of 291.0±40.0 °C and a predicted density of 1.714±0.06 g/cm36.


Safety And Hazards

The safety and hazards associated with “3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline” are not directly available. However, similar compounds are considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation7.


Future Directions

The future directions for the use of “3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline” are not readily available. However, similar compounds have been used in the development of new anticancer medicines4, suggesting potential future applications in medical research.


Please note that this analysis is based on the available data and may not be exhaustive. For a more comprehensive understanding, further research and analysis would be required.


properties

IUPAC Name

3-bromo-5-(difluoromethoxy)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5NO/c9-4-1-3(16-7(10)11)2-5(15)6(4)8(12,13)14/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJUBJLQUKJEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C(F)(F)F)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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